

Spectroscopic Profile of 3-(Oxan-4-yl)propanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(Oxan-4-yl)propanoic acid

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This technical guide provides a detailed overview of the spectroscopic properties of the saturated heterocyclic compound, **3-(Oxan-4-yl)propanoic acid**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are based on established principles of spectroscopic theory and data from structurally analogous compounds. This guide also outlines standard experimental protocols for the acquisition of such data.

Chemical Structure and Properties

- IUPAC Name: **3-(Oxan-4-yl)propanoic acid**
- Synonyms: 3-(Tetrahydro-2H-pyran-4-yl)propanoic acid
- CAS Number: 40500-10-5
- Molecular Formula: C₈H₁₄O₃
- Molecular Weight: 158.19 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(Oxan-4-yl)propanoic acid**. It is crucial to note that these are theoretical values and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.5 - 12.5	br s	1H	-COOH
~3.95	m	2H	-OCH ₂ (axial)
~3.38	m	2H	-OCH ₂ (equatorial)
~2.35	t	2H	-CH ₂ -COOH
~1.70	m	2H	-CH ₂ -CH ₂ -COOH
~1.55	m	1H	CH (oxan)
~1.35	m	4H	-CH ₂ - (oxan)

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~179	-COOH
~67	-OCH ₂
~35	CH (oxan)
~32	-CH ₂ - (oxan)
~31	-CH ₂ -CH ₂ -COOH
~29	-CH ₂ -COOH

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
2850-2950	Strong	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (carboxylic acid)
~1210-1320	Medium	C-O stretch (carboxylic acid)
~1090	Strong	C-O-C stretch (ether)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Proposed Fragment
158	Low	[M] ⁺
141	Moderate	[M - OH] ⁺
113	Moderate	[M - COOH] ⁺
99	High	[C ₅ H ₇ O ₂] ⁺
85	High	[Oxan-4-yl-CH ₂] ⁺
57	Very High	[C ₄ H ₉] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization for specific samples.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(Oxan-4-yl)propanoic acid** in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat (liquid/oil): Place a drop of the neat sample between two NaCl or KBr plates.
 - Solid (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4 , CHCl_3) in an IR-transparent cell.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder or pure solvent.
 - Record the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

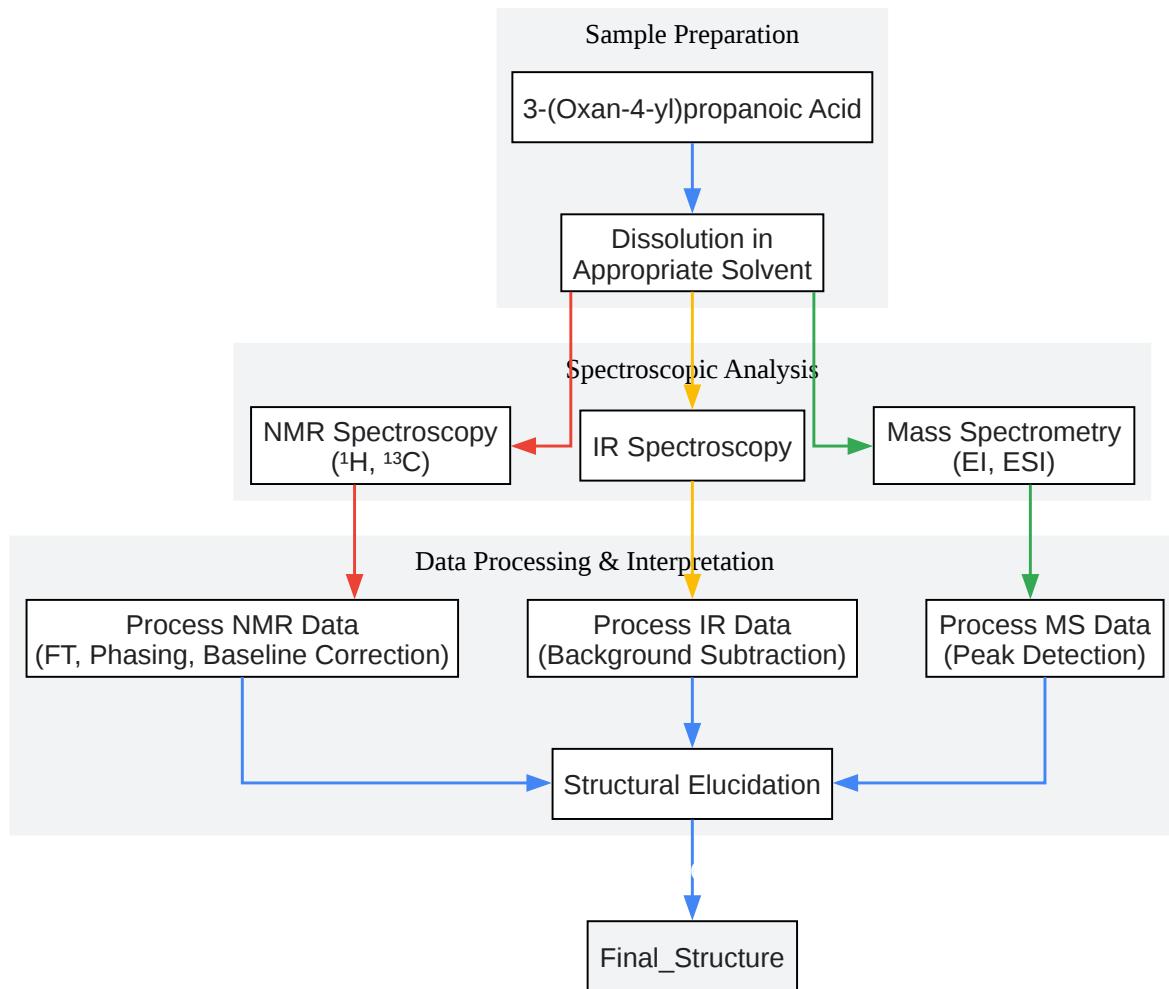
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- Acquisition (EI):
 - Introduce the sample via a direct insertion probe or a GC inlet.
 - Use a standard electron energy of 70 eV.
 - Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).
- Acquisition (ESI):
 - Infuse the sample solution directly into the ESI source or introduce it via an LC system.
 - Optimize source parameters (e.g., capillary voltage, nebulizer gas flow) to achieve a stable signal.
 - Acquire spectra in both positive and negative ion modes.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **3-(Oxan-4-yl)propanoic acid**.

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Caption: General workflow for spectroscopic analysis.

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